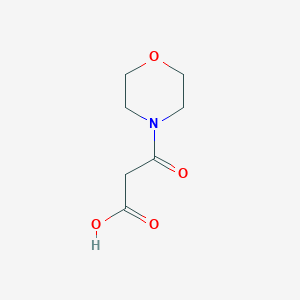

3-Morpholin-4-yl-3-oxopropanoic acid

説明

特性

IUPAC Name |

3-morpholin-4-yl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGHBHBZMHIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439908 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105397-92-0 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid

An In-depth Technical Guide to the Synthesis of 3-Morpholin-4-yl-3-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound (CAS No. 105397-92-0). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a reliable two-step synthetic route, commencing from a common malonic acid derivative. This guide includes detailed, representative experimental protocols, tabulated quantitative data, and workflow diagrams generated using Graphviz to ensure clarity and reproducibility. Safety information for key reagents is also provided.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid and a morpholine amide. This structure represents a valuable scaffold in medicinal chemistry, combining the properties of a β-keto acid derivative with the well-established morpholine heterocycle. Morpholine is a common building block in the development of therapeutic agents, including the antibiotic linezolid and the anticancer agent gefitinib[1]. The presence of both a free carboxylic acid and a stable tertiary amide makes this molecule an attractive intermediate for the synthesis of more complex pharmaceutical agents and functional materials.

This document details a robust and logical synthetic approach, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthetic Pathway

The can be efficiently achieved via a two-step sequence. The proposed pathway begins with the acylation of morpholine using a malonic acid monoester chloride, followed by the selective hydrolysis of the resulting ester to yield the target carboxylic acid. This method offers high selectivity and generally proceeds with good yields.

Caption: Proposed two-step synthetic workflow for this compound.

Physicochemical and Safety Data

Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 105397-92-0 | [2][3][4] |

| Molecular Formula | C₇H₁₁NO₄ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Synonyms | 3-(4-morpholinyl)-3-oxopropanoic acid | [5] |

| MDL Number | MFCD06208048 | [3] |

Safety Information for Key Reagents

It is imperative to handle all chemicals with appropriate safety precautions. The table below summarizes the primary hazards associated with the key starting materials.

| Reagent | Hazard Statements | Precautionary Statements | Reference |

| Morpholine | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. IF ON SKIN: Rinse with water. | [6][7][8] |

| Malonic Acid / Derivatives | Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation. | Avoid breathing dust. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. | [9][10] |

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for N-acylation and ester hydrolysis.[11][12][13] Researchers should adapt these methods based on laboratory conditions and scale.

Step 1: Synthesis of Methyl 3-morpholino-3-oxopropanoate

This procedure describes the formation of the intermediate β-keto amide ester via nucleophilic acyl substitution.

Reagents:

-

Methyl 3-chloro-3-oxopropanoate (malonic acid methyl ester chloride)

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add morpholine (1.0 eq.) and anhydrous dichloromethane (approx. 10 mL per 10 mmol of morpholine).

-

Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-chloro-3-oxopropanoate (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred morpholine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase and an ethyl acetate/hexane mobile phase) to obtain pure methyl 3-morpholino-3-oxopropanoate.

Caption: Mechanism of the nucleophilic acyl substitution for amide formation.

Step 2: Hydrolysis of Methyl 3-morpholino-3-oxopropanoate

This procedure details the saponification of the methyl ester to the final carboxylic acid.

Reagents:

-

Methyl 3-morpholino-3-oxopropanoate

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate

Procedure:

-

Dissolve methyl 3-morpholino-3-oxopropanoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add 1 M NaOH solution (1.5 eq.) to the ester solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 60-70 °C) for 2-4 hours.[13]

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table presents representative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.

| Step | Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Methyl 3-chloro-3-oxopropanoate | Morpholine | 1.05 : 1.0 | DCM | 0 → RT | 12 - 16 | 85 - 95 |

| 2 | Methyl 3-morpholino-3-oxopropanoate | NaOH | 1.0 : 1.5 | MeOH/H₂O | Reflux | 2 - 4 | >90 |

Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate personal protective equipment and in a well-ventilated fume hood. The user is solely responsible for verifying the safety and suitability of these procedures.

References

- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. 105397-92-0|3-Morpholino-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 3. allfluoro.com [allfluoro.com]

- 4. 3-Morpholino-3-oxopropanoic acid|CAS 105397-92-0|ChemScene|製品詳細 [tci-chemical-trading.com]

- 5. 105397-92-0 CAS Manufactory [m.chemicalbook.com]

- 6. redox.com [redox.com]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. westliberty.edu [westliberty.edu]

- 10. carlroth.com [carlroth.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cssp.chemspider.com [cssp.chemspider.com]

An In-depth Technical Guide to 3-Morpholin-4-yl-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 3-Morpholin-4-yl-3-oxopropanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound, a derivative of propanoic acid and morpholine, possesses a unique chemical structure that makes it a compound of interest for further investigation. A summary of its key chemical identifiers and physicochemical properties is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(4-Morpholinyl)-3-oxopropanoic acid, 3-keto-3-morpholino-propionic acid |

| CAS Number | 105397-9-2 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Canonical SMILES | C1COCCN1C(=O)CC(=O)O |

| InChI Key | LVGHBHBZMHIHNU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 3-Morpholin-4-yl-propionic acid (for comparison) |

| Melting Point | Data not available | 74-76 °C[1] |

| Boiling Point | Data not available | 174-176 °C at 2 Torr[1] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Experimental Protocols

A known synthetic route to this compound involves the hydrolysis of its methyl ester precursor, 4-Morpholinepropanoic acid, β-oxo-, methyl ester.[2]

Synthesis of this compound[2]

Reaction Scheme:

Experimental Protocol:

To a solution of 4-Morpholinepropanoic acid, β-oxo-, methyl ester in methanol, an aqueous solution of lithium hydroxide is added. The reaction mixture is stirred at 20°C for 1.5 hours. Following the completion of the reaction, the product, this compound, is isolated. This method has a reported yield of 92%.[2]

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques that can be employed are outlined below. While specific spectra for the target compound are not available in the public domain, general methodologies for related compounds are described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons of the propanoic acid backbone. The integration of these signals would confirm the proton count in different chemical environments.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the morpholine ring and the propanoic acid chain.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

-

A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretching of the tertiary amide (morpholide).

-

C-N and C-O stretching vibrations associated with the morpholine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: Electrospray ionization (ESI) in negative mode would likely show a deprotonated molecule [M-H]⁻. In positive mode, a protonated molecule [M+H]⁺ could be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the amide bond, decarboxylation, and fragmentation of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for quantitative analysis.

-

Methodology: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, as the amide and carboxylic acid carbonyl groups provide some UV absorbance.

Biological Activity

The biological activities of this compound have not been specifically reported in the available literature. However, the morpholine moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer effects.[3][4][5] Similarly, various derivatives of propanoic acid have been investigated for their potential as antimicrobial and anticancer agents.[6][7]

Given the presence of both these structural motifs, this compound represents a compound of interest for screening in various biological assays to explore its potential therapeutic applications. Further research is warranted to elucidate its pharmacological profile and mechanism of action.

Safety and Handling

Specific safety and handling information for this compound is not detailed in the available literature. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide consolidates the currently available information on the chemical properties, synthesis, and analytical methods for this compound. While foundational data exists, further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological potential. The methodologies and comparative data provided herein offer a solid starting point for researchers and drug development professionals interested in this promising compound.

References

- 1. 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid | C8H13NO3S2 | CID 911789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pure.tue.nl [pure.tue.nl]

In-Depth Technical Guide: 3-Morpholin-4-yl-3-oxopropanoic Acid

CAS Number: 105397-92-0

This technical guide provides a comprehensive overview of 3-Morpholin-4-yl-3-oxopropanoic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a proposed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 173.17 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105397-92-0 | [1] |

| Molecular Formula | C₇H₁₁NO₄ | [1] |

| Molecular Weight | 173.17 | [1] |

| Physical Form | Solid | [1] |

| InChI Key | LVGHBHBZMHIHNU-UHFFFAOYSA-N | [1] |

| SMILES String | OC(=O)CC(=O)N1CCOCC1 | [1] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step protocol is based on general principles of organic synthesis and analogies to related compounds.

Step 1: Synthesis of tert-butyl 3-morpholino-3-oxopropanoate

-

To a solution of Meldrum's acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add morpholine (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-morpholino-3-oxopropanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the tert-butyl 3-morpholino-3-oxopropanoate (1 equivalent) in a suitable solvent such as a mixture of trifluoroacetic acid (TFA) and DCM (1:1).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the reviewed literature, the following are predicted values based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~10-12 | br s |

| ~3.6-3.8 | m |

| ~3.4-3.6 | m |

| ~3.3 | s |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| 2980-2850 | C-H | Stretching (Aliphatic) |

| ~1730 | C=O | Stretching (Carboxylic acid) |

| ~1640 | C=O | Stretching (Amide) |

| ~1115 | C-O-C | Stretching (Ether) |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z 173 would be expected. Common fragmentation patterns for carboxylic acids and morpholine amides would likely be observed.

| m/z | Possible Fragment |

| 173 | [C₇H₁₁NO₄]⁺ (Molecular Ion) |

| 128 | [M - COOH]⁺ |

| 86 | [Morpholine-C=O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Biological Activity and Applications

While morpholine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, no specific biological studies or applications have been reported for this compound itself.[3] Its structure as a substituted propanoic acid suggests potential as a building block in the synthesis of more complex, biologically active molecules. Further research is required to determine its specific biological profile and potential applications in drug discovery and development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general reactivity of carboxylic acids and amides, it should be handled with standard laboratory precautions. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 3-(4-Morpholinyl)-3-oxopropanoic acid AldrichCPR 105397-92-0 [sigmaaldrich.com]

- 2. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

The Biological Potential of 3-Morpholin-4-yl-3-oxopropanoic Acid Derivatives: A Technical Guide

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This technical guide delves into the biological activities of derivatives of 3-Morpholin-4-yl-3-oxopropanoic acid, a chemical framework that has shown considerable promise in the development of novel therapeutic agents. While published data on the biological activity of the parent compound, this compound, is not currently available, numerous studies on its derivatives have revealed significant potential in anticancer and antimicrobial applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways associated with this class of compounds.

Anticancer Activity of this compound Derivatives

Derivatives based on the this compound scaffold have emerged as a noteworthy class of potential anticancer agents. Research has indicated that specific substitutions on this core structure can lead to potent cytotoxic effects against various cancer cell lines.[3] A key mechanism of action identified for some of these derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair, making it a prime target for cancer therapy.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected morpholine derivatives, highlighting their potency against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 Value | Reference |

| M2 | Substituted Morpholine | MDA-MB-231 (Breast) | SRB | 88.27 µg/mL | [3] |

| M5 | Substituted Morpholine | MDA-MB-231 (Breast) | SRB | 81.92 µg/mL | [3] |

| AK-3 | Morpholine-substituted Quinazoline | A549 (Lung) | MTT | 10.38 ± 0.27 µM | [4] |

| AK-3 | Morpholine-substituted Quinazoline | MCF-7 (Breast) | MTT | 6.44 ± 0.29 µM | [4] |

| AK-3 | Morpholine-substituted Quinazoline | SHSY-5Y (Neuroblastoma) | MTT | 9.54 ± 0.15 µM | [4] |

| AK-10 | Morpholine-substituted Quinazoline | A549 (Lung) | MTT | 8.55 ± 0.67 µM | [4] |

| AK-10 | Morpholine-substituted Quinazoline | MCF-7 (Breast) | MTT | 3.15 ± 0.23 µM | [4] |

| AK-10 | Morpholine-substituted Quinazoline | SHSY-5Y (Neuroblastoma) | MTT | 3.36 ± 0.29 µM | [4] |

| Compound 2g | Substituted Morpholine | SW480 (Colon) | MTT | 5.10 ± 2.12 µM | [2] |

| Compound 2g | Substituted Morpholine | MCF-7 (Breast) | MTT | 19.60 ± 1.13 µM | [2] |

Mechanism of Action: Topoisomerase II Inhibition

Several morpholine derivatives exert their anticancer effects by targeting topoisomerase II. These inhibitors act as "poisons," stabilizing the transient double-strand breaks created by the enzyme, which prevents the re-ligation of the DNA strands.[5] This accumulation of DNA breaks triggers a cellular damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][7]

Experimental Protocols

The SRB assay is a colorimetric method used to measure cellular protein content, which provides an estimation of cell number and viability.[8][9]

-

Cell Plating:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds from a stock solution. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[7]

-

Replace the medium in the wells with medium containing the desired concentrations of the test compounds. Include vehicle-only wells as a negative control.

-

Incubate the plate for a period of 72-96 hours.[10]

-

-

Cell Fixation and Staining:

-

Gently aspirate the supernatant.

-

Add 25-50 µL of cold 10-50% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[6][9]

-

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[6][9]

-

Allow the plates to air-dry completely at room temperature.[9]

-

Add 50-100 µL of 0.04% or 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6][10]

-

Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[6]

-

Allow the plates to air-dry again.[6]

-

-

Solubilization and Absorbance Measurement:

-

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][7]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]

-

Measure the absorbance at 540 nm or 570 nm using a microplate reader.[6][11] The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.[7]

-

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[1]

-

Reaction Setup:

-

On ice, prepare a reaction mixture in a microcentrifuge tube containing:

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT).[1]

-

ATP (final concentration 0.5-1 mM).[1]

-

Supercoiled plasmid DNA (e.g., pBR322 or pRYG, ~0.25 µg).[1]

-

Test compound at various concentrations or vehicle control (DMSO).

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.[1]

-

-

Reaction Termination and Sample Preparation:

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel until there is adequate separation between supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light.[1]

-

Inhibitory activity is indicated by the persistence of the faster-migrating supercoiled DNA form.

-

Antimicrobial Activity of this compound Derivatives

In addition to anticancer properties, the morpholine scaffold is a key component in several antimicrobial agents.[12] Derivatives of this compound have demonstrated structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogens.

| Compound Class | Pathogen | MIC Value (µg/mL) | Reference |

| 4-(morpholino-4-yl)-3-nitrobenzohydrazide Semicarbazide (4-bromophenyl moiety) | Enterococcus faecalis | 3.91 | |

| 4-(morpholino-4-yl)-3-nitrobenzohydrazide Thiosemicarbazide (4-trifluoromethylphenyl group) | Gram-positive bacteria | 31.25 - 62.5 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15) | Staphylococcus aureus (MRSA) | 1 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15) | Enterococcus faecalis (VRE) | < 0.5 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15) | Escherichia coli | 8 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15) | Acinetobacter baumannii | 16 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15) | Klebsiella pneumoniae | 32 | |

| Morpholine-azole derivative (Compound 10) | Urease (enzyme) | IC50 = 2.37 ± 0.19 µM | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][11]

-

Preparation of Antimicrobial Agent and Inoculum:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

-

Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing 0.05 to 0.1 mL of diluted compound) with an equal volume of the standardized inoculum.[4]

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.[12]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the core structure.[9][13]

-

For Anticancer Activity:

-

The introduction of halogen-containing aromatic rings can increase cytotoxic activity.[13]

-

In morpholine-substituted quinazolines, substitutions on the quinazoline ring system significantly impact potency, with compounds like AK-10 showing high efficacy.[4]

-

Molecular docking studies suggest that these derivatives can fit into the active sites of target proteins like Bcl-2 and topoisomerase II, forming key interactions.[3][4]

-

-

For Antimicrobial Activity:

-

SAR studies of linezolid, a morpholine-containing antibiotic, show that structural variations at the 4-position of the phenyl ring are well-tolerated.[12]

-

For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a nitro group into a thiophene backbone was found to remarkably enhance antimicrobial activity.

-

The presence of heterocyclic substituents, such as in hydrazones, can lead to potent and broad-spectrum antimicrobial effects.

-

The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant promise as both anticancer and antimicrobial agents. The key to unlocking their full potential lies in the strategic modification of the core structure to enhance target specificity and potency. The provided data and protocols offer a foundational guide for further research and development in this promising area of medicinal chemistry. Future work should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive SAR and to identify lead candidates for preclinical development.

References

- 1. Morpholine as a privileged structure: A review... - Pergamos [pergamos.lib.uoa.gr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Morpholin-4-yl-3-oxopropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, or therapeutic applications of 3-Morpholin-4-yl-3-oxopropanoic acid. This guide, therefore, provides a theoretical framework based on the well-documented activities of its core chemical moieties: the morpholine ring and the 3-oxopropanoic acid backbone. The information presented herein is intended to guide future research and is not based on direct experimental evidence for the compound .

Introduction and Structural Analysis

This compound is a small molecule incorporating a morpholine ring attached via an amide linkage to a three-carbon propanoic acid chain with a ketone at the 3-position. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile and conferring a wide range of biological activities.[1][2][3] The 3-oxopropanoic acid portion, also known as malonic semialdehyde, is a reactive metabolic intermediate that can interact with various biological targets.[4][5][6] The combination of these two functional groups suggests several plausible, yet unproven, mechanisms of action.

Hypothetical Mechanisms of Action and Potential Molecular Targets

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around enzyme inhibition and modulation of metabolic pathways.

2.1. Enzyme Inhibition

The structural features of the compound suggest it could act as an inhibitor for several classes of enzymes.

-

Metabolic Enzymes: 3-Oxopropanoic acid has been shown to inhibit enzymes such as acetyl-CoA carboxylase, pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase.[4] This suggests that this compound could potentially interfere with key metabolic pathways like fatty acid synthesis and gluconeogenesis.

-

Kinases: The morpholine ring is a common feature in many kinase inhibitors, including those targeting PI3K/mTOR pathways.[3] While the overall structure of this compound is simpler than typical kinase inhibitors, the morpholine group could facilitate binding to the ATP-binding pocket of certain kinases.

-

Cholinesterases: Certain morpholine-bearing quinoline derivatives have shown potential as cholinesterase inhibitors.[7] This suggests a potential, albeit less likely, role in modulating cholinergic signaling.

-

Monoamine Oxidases (MAOs): Morpholine derivatives have been investigated as inhibitors of MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters.[2]

2.2. Modulation of Inflammatory Pathways

Propionic acid and its derivatives are known to have anti-inflammatory effects, partly through the inhibition of cyclooxygenase (COX) enzymes.[8][9] It is plausible that this compound could exert similar effects, potentially reducing the production of pro-inflammatory prostaglandins.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for related morpholine and propanoic acid derivatives to provide a contextual framework for potential potency.

| Compound Class/Derivative | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Morpholine-containing PI3K inhibitor (PI-103) | mTOR, Class I PI3K | Kinase Assay | IC50: ~20-88 nM | [3] |

| 4-N-phenylaminoquinoline with morpholine | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 1.94 ± 0.13 µM | [7] |

| 2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | Enzyme Inhibition | Ki: 0.22 ± 0.05 µM | [6] |

| 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivative | A549 lung cancer cells | Antiproliferative | IC50: 2.47 µM | [10] |

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is required.

4.1. Initial Target Screening

-

Objective: To identify the general class of biological targets.

-

Methodology:

-

Broad-Spectrum Kinase Panel: Screen the compound against a panel of several hundred kinases (e.g., DiscoverX KINOMEscan) to identify potential kinase targets.

-

Metabolic Enzyme Assays: Test for inhibitory activity against key metabolic enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase complex using commercially available assay kits.

-

Receptor Binding Assays: Utilize a broad panel of receptor binding assays (e.g., Eurofins BioPrint) to check for off-target effects and identify potential G-protein coupled receptor (GPCR) or other receptor interactions.

-

4.2. Enzyme Inhibition Kinetics

-

Objective: To characterize the mode of inhibition for any identified enzyme targets.

-

Methodology:

-

Enzyme Purification: Obtain or purify the target enzyme.

-

IC50 Determination: Perform dose-response curves with varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Inhibition Studies: Conduct kinetic experiments by varying both substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive, and to calculate the inhibition constant (Ki).

-

4.3. Cellular Assays

-

Objective: To confirm the on-target activity in a cellular context and assess downstream effects.

-

Methodology:

-

Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein inside intact cells.

-

Western Blotting: Treat relevant cell lines with the compound and perform Western blots to analyze the phosphorylation status or expression levels of downstream proteins in the hypothesized signaling pathway.

-

Metabolomics: Employ mass spectrometry-based metabolomics to analyze changes in cellular metabolite levels (e.g., fatty acids, glucose metabolites) following treatment with the compound.

-

Visualizations of Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for elucidating the mechanism of action.

Caption: Hypothetical inhibition of the fatty acid synthesis pathway.

Caption: A generalized workflow for mechanism of action studies.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be determined, its structural components point towards a likely role as an enzyme inhibitor, particularly within metabolic pathways. The morpholine moiety provides a favorable scaffold for drug development, and the 3-oxopropanoic acid functional group has known inhibitory activities.

Future research should focus on the systematic screening and validation of potential targets as outlined in the proposed experimental protocols. Elucidating the mechanism of action will be the critical first step in understanding the therapeutic potential of this compound and guiding the development of more potent and selective derivatives.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Oxopropanoic acid | CymitQuimica [cymitquimica.com]

- 5. Buy 3-Oxopropanoic acid | 926-61-4 [smolecule.com]

- 6. 3-Oxopropanoic acid - Wikipedia [en.wikipedia.org]

- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]

- 8. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Morpholine: A Comprehensive Review of its Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of morpholine-containing compounds, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic efficacy.

Synthesis of Morpholine-Containing Compounds

The construction of the morpholine ring and its derivatives can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic approaches include cycloaddition reactions, reductive amination, and multicomponent reactions like the Ugi reaction.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the morpholine core. For instance, a [3+3]-cycloaddition between an azaoxyallyl cation and an epoxide can yield morpholinone derivatives.[1] Another notable method involves the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides to produce highly substituted 1,2,3-triazoles bearing a morpholine moiety.[2]

Reductive Amination

Reductive amination is a widely employed method for the synthesis of N-substituted morpholines. This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] A one-pot procedure is often favored, where the imine formation and reduction occur in the same reaction vessel using a mild reducing agent like sodium cyanoborohydride.[3] This method is highly versatile and allows for the introduction of a wide range of substituents on the morpholine nitrogen.

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been successfully applied to the de novo synthesis of highly substituted morpholines and piperazines.[4][5][6] This one-pot reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold that can be further elaborated to the desired heterocyclic system.[6][7]

Biological Activities and Therapeutic Applications

Morpholine-containing compounds exhibit a remarkably broad spectrum of biological activities, leading to their investigation and use in a multitude of therapeutic areas.

Anticancer Activity

A significant area of research has focused on the development of morpholine derivatives as anticancer agents. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer.[8][9] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing compounds.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various cancer cell lines.

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | mTOR Inhibitor | A549 (Lung) | 0.033 ± 0.003 | [10] |

| 10h | mTOR Inhibitor | MCF-7 (Breast) | 0.087 ± 0.007 | [10] |

| 10d | mTOR Inhibitor | A549 (Lung) | 0.062 ± 0.01 | [10] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [10] | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [10] | ||

| M5 | Topoisomerase Inhibitor | MDA-MB-231 (Breast) | 81.92 µg/mL | [11][12] |

| M2 | Topoisomerase Inhibitor | MDA-MB-231 (Breast) | 88.27 µg/mL | [11][12] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the morpholine-containing test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for several hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Below is a workflow diagram for the MTT assay.

Caption: Workflow diagram of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity

Morpholine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Morpholine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several morpholine derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3 | M. smegmatis | 125 | [13] |

| C. albicans | 1000 | [13] | |

| S. cerevisiae | 1000 | [13] | |

| 5 | M. smegmatis | 31.3 | [13] |

| C. albicans | 1000 | [13] | |

| S. cerevisiae | 1000 | [13] | |

| 8 | E. coli | 62.5 | [13] |

| Y. pseudotuberculosis | 62.5 | [13] | |

| P. aeruginosa | 62.5 | [13] | |

| E. faecalis | 31.3 | [13] | |

| S. aureus | 31.3 | [13] | |

| B. cereus | 62.5 | [13] | |

| M. smegmatis | 125 | [13] | |

| C. albicans | 1000 | [13] | |

| S. cerevisiae | 1000 | [13] | |

| 12 | M. smegmatis | 15.6 | [13] |

| C. albicans | 500 | [13] | |

| S. cerevisiae | 1000 | [13] |

Antidepressant Activity

The morpholine scaffold is present in several antidepressant drugs, such as reboxetine and viloxazine.[14][15] These compounds often act as selective norepinephrine reuptake inhibitors.[14]

Experimental Protocol: Forced Swim Test for Antidepressant Activity

The forced swim test is a common behavioral model used to screen for antidepressant-like activity in rodents.[16][17][18][19][20]

-

Apparatus: A cylindrical container filled with water from which the animal cannot escape.

-

Procedure: A rodent (typically a mouse or rat) is placed in the water-filled cylinder for a set period (e.g., 6 minutes).[17]

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.[17]

-

Interpretation: A decrease in the duration of immobility after administration of a test compound is indicative of an antidepressant-like effect.[16]

Anti-inflammatory Activity

Morpholine derivatives have also been investigated for their anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.[21][22][23][24][25]

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by swelling (edema).[22]

-

Compound Administration: The test compound is administered to the animal (e.g., orally or intraperitoneally) prior to the carrageenan injection.[22]

-

Measurement of Edema: The volume or thickness of the paw is measured at regular intervals after carrageenan injection using a plethysmometer or calipers.[22]

-

Data Analysis: The percentage of inhibition of paw edema in the treated group is calculated relative to a control group that received only the vehicle.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of morpholine-containing compounds is crucial for the rational design of more potent and selective therapeutic agents.

Logical Relationship: General SAR for Morpholine Derivatives

The following diagram illustrates the general structure of a morpholine-containing compound and highlights key positions for modification to modulate biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 12. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. animal.research.wvu.edu [animal.research.wvu.edu]

- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 20. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 21. benchchem.com [benchchem.com]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on Structural Analogs of 3-Morpholin-4-yl-3-oxopropanoic Acid: Potent Inhibitors of Kynurenine 3-Monooxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-morpholin-4-yl-3-oxopropanoic acid, a core scaffold for the development of potent inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, a key metabolic route for tryptophan degradation. Dysregulation of this pathway is implicated in a variety of neurodegenerative disorders, making KMO an attractive therapeutic target. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, presenting quantitative data in a structured format. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a representative synthetic workflow are provided to facilitate further research and development in this area.

Introduction: The Kynurenine Pathway and the Role of KMO

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan. This pathway produces several neuroactive metabolites, and its dysregulation has been linked to the pathophysiology of numerous neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK).

The inhibition of KMO represents a promising therapeutic strategy. By blocking KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of the neurotoxic metabolites 3-HK and quinolinic acid (QUIN), and towards the increased production of the neuroprotective kynurenic acid (KYNA).[1] This modulation of the KP has been shown to have beneficial effects in preclinical models of neurodegenerative disorders.[2]

Structural analogs of this compound have emerged as a promising class of KMO inhibitors. The morpholine moiety is a versatile pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3] This guide will explore the structural modifications of this core scaffold and their impact on KMO inhibitory activity.

The Kynurenine Signaling Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Structure-Activity Relationships and Quantitative Data

The development of potent KMO inhibitors based on the this compound scaffold has been guided by systematic structure-activity relationship (SAR) studies. Key modifications have focused on replacing the carboxylic acid moiety and substituting the aromatic rings to enhance potency, selectivity, and blood-brain barrier permeability.

| Compound/Analog Class | Modification Highlights | IC50 (nM) | Target Species | Reference |

| Ro 61-8048 | N-(4-Phenylthiazol-2-yl)benzenesulfonamide derivative | 37 | Rat | [1] |

| UPF 648 | 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | 40 | Human | [1] |

| GSK180 | N/A | ~6 | Human | N/A |

| N-(4-phenylthiazol-2-yl)benzenesulphonamide derivatives | Sulfonamide replaces carboxylic acid to improve BBB penetration. | Potent | Human | [1] |

| 4-Aryl-4-oxobutanoic acid derivatives | Early class of KMO inhibitors. | Varied | N/A | [1] |

Key SAR Insights:

-

Replacement of the Carboxylic Acid: The carboxylic acid moiety in early inhibitors was often associated with poor blood-brain barrier permeability. Replacing it with bioisosteres such as sulfonamides has been a successful strategy to improve central nervous system exposure.[1]

-

Aromatic Substitutions: The nature and position of substituents on the aromatic rings of these analogs significantly influence their binding affinity to the KMO active site.

-

Role of the Morpholine Ring: The morpholine moiety is often incorporated to improve physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

Experimental Protocols

General Synthesis of Morpholine Derivatives

A common synthetic route to obtain morpholine-containing compounds involves the reaction of a primary or secondary amine with a suitable dielectrophile, such as a bis(2-haloethyl)ether. For the synthesis of more complex, substituted morpholines, multi-step sequences are often employed.

A Representative Synthetic Workflow:

The following diagram outlines a generalized synthetic workflow for producing substituted morpholine derivatives, which can be adapted for the synthesis of this compound analogs.

References

- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Morpholin-4-yl-3-oxopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Morpholin-4-yl-3-oxopropanoic acid, also known by its CAS Number 105397-92-0, is a chemical compound with a morpholine ring attached to a propanoyl group, which in turn is substituted with a carboxylic acid. Its chemical structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the morpholine moiety in numerous bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and potential biological relevance.

Core Physical and Chemical Properties

Currently, detailed experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. The information that is available is summarized below.

| Property | Value | Source |

| CAS Number | 105397-92-0 | --INVALID-LINK----INVALID-LINK--] |

| Molecular Formula | C₇H₁₁NO₄ | --INVALID-LINK----INVALID-LINK--] |

| Molecular Weight | 173.17 g/mol | --INVALID-LINK----INVALID-LINK--] |

| Physical Form | Solid | --INVALID-LINK----INVALID-LINK--] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, general synthetic routes for similar compounds suggest potential pathways. One plausible approach involves the reaction of morpholine with a suitable derivative of malonic acid.

A potential synthetic workflow is outlined below:

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Caption: Generalized synthetic pathway for this compound.

Characterization

Definitive spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not currently available in public databases. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature detailing the biological activity or any involvement in signaling pathways of this compound. However, the morpholine ring is a well-established pharmacophore present in a wide range of approved drugs and clinical candidates, exhibiting diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.

The presence of both a carboxylic acid and an amide functional group in this compound provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

A logical workflow for the initial biological evaluation of this compound is proposed below:

Figure 2: A proposed workflow for the biological evaluation of this compound.

Caption: Proposed workflow for biological screening and lead development.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a significant gap in the publicly available experimental data regarding its physical, chemical, and biological properties, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications. Researchers interested in this molecule would need to undertake its synthesis and a comprehensive analytical and biological evaluation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Morpholine-Based Compounds

This guide provides a comprehensive overview of the discovery, history, and application of morpholine and its derivatives, with a particular focus on their pivotal role in modern medicinal chemistry. We will explore the initial synthesis of this versatile heterocycle, its evolution from an industrial chemical to a privileged scaffold in drug design, and detail the development of key therapeutic agents.

The Discovery and Synthesis of Morpholine

Morpholine, an organic heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH, was first synthesized in the late 19th century.[1] The German chemist Ludwig Knorr is credited with its discovery and naming; he incorrectly believed its core structure was part of the morphine molecule.[2][3][4] Morpholine is a colorless, weakly basic liquid with a characteristic fish-like odor.[1][4] Structurally, it features a six-membered ring containing both a secondary amine and an ether functional group, which impart a unique combination of physicochemical properties.[5]

Early and Industrial Synthesis Methods

The foundational method for producing morpholine involves the dehydration of diethanolamine using a strong acid, such as sulfuric acid, at elevated temperatures.[1][2][4]

Experimental Protocol: Dehydration of Diethanolamine

-

Diethanolamine is mixed with concentrated sulfuric acid.

-

The mixture is heated to a temperature of at least 150°C. This promotes an intramolecular cyclization reaction, eliminating water.

-

The acidic reaction mixture is then neutralized with an alkali.

-

The resulting crude morpholine is purified via distillation, often using a solvent to aid separation.[2]

For large-scale industrial production, a more common method is the reaction of diethylene glycol with ammonia over a hydrogenation catalyst (such as copper, nickel, or cobalt) at high temperatures (150-400°C) and pressures.[1][2][6] This process has become favored due to its efficiency and speed.[2]

Initially, morpholine found widespread use in industrial applications. It serves as a common additive for pH adjustment in fossil fuel and nuclear power plant steam systems to prevent corrosion, as its volatility is similar to that of water.[4][7][8] It is also an important intermediate in the manufacturing of rubber vulcanization accelerators, detergents, and agricultural fungicides.[1][8][9]

Morpholine in Medicinal Chemistry: A Privileged Scaffold

In drug discovery, the morpholine ring is recognized as a "privileged structure." This distinction is due to its frequent appearance in bioactive compounds that target a wide range of receptors and enzymes.[10] Its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties.[5][11] The ether oxygen is a hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor or be substituted to modulate a compound's properties.[12] This versatility allows medicinal chemists to improve aqueous solubility, metabolic stability, bioavailability, and overall drug-like characteristics.[5][10]

Caption: A generalized workflow for modern drug discovery and development.

Key Morpholine-Based Drugs: Case Studies

The versatility of the morpholine scaffold is best illustrated by its presence in several landmark drugs across different therapeutic areas.

Linezolid: A First-in-Class Antibiotic

Linezolid (trade name Zyvox) was the first member of the oxazolidinone class of antibiotics to receive regulatory approval. Its development was a critical response to the rising threat of multidrug-resistant Gram-positive pathogens.

-

Discovery and History: Scientists at Pharmacia & Upjohn (now part of Pfizer) initiated a research program into oxazolidinones in the 1990s.[13][14] Through extensive structure-activity relationship (SAR) studies, they identified the piperazinyl-phenyloxazolidinone subclass as having the most promising chemical and biological activity.[13] Linezolid emerged as a clinical candidate due to its superior pharmacokinetic profile and was approved by the U.S. FDA in 2000.[13][15][16]

-

Mechanism of Action: Linezolid has a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial early step in bacterial protein synthesis.[13][15] This novel mechanism means it does not exhibit cross-resistance with other protein synthesis inhibitors.[13]

-

Quantitative Data: Linezolid demonstrates potent activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [16]

Parameter Value Source MIC₉₀ Range 0.5 - 4 µg/mL (against Gram-positive bacteria) [17] Oral Bioavailability 100% [13] Protein Binding ~31% | Elimination Half-life | 4.5 - 5.5 hours | |

Gefitinib: A Targeted Cancer Therapy

Gefitinib (trade name Iressa) is a tyrosine kinase inhibitor (TKI) that revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

-

Quantitative Data: Clinical development focused on identifying the optimal biological dose rather than the maximum tolerated dose, a paradigm shift for targeted therapies. [18]

Parameter Value Source Recommended Dose 250 mg/day [18] Tumor:Plasma Ratio 11:1 (preclinical xenograft models) [18] EGFR Kinase IC₅₀ 2-37 nM | Plasma Protein Binding | ~90% | |

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine (trade name Edronax) is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).

Caption: Reboxetine's mechanism of blocking norepinephrine reuptake.

-

Quantitative Data:

| Parameter | Value | Source |

| Elimination Half-life | 12 - 12.5 hours | [19] |

| Oral Bioavailability | ≥94% | [19] |

| Protein Binding | 97 - 98% | [19] |

| Metabolism | Primarily via CYP3A4 | [19] |

Apremilast: An Oral PDE4 Inhibitor

Apremilast (trade name Otezla) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain inflammatory conditions like psoriatic arthritis and plaque psoriasis.

Caption: Apremilast's mechanism of PDE4 inhibition and downstream effects.

-

Quantitative Data:

| Parameter | Value | Source |

| Absolute Bioavailability | ~73% | [20] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~2.5 hours | [20] |

| Terminal Half-life (T₁/₂) | 6 - 9 hours | [20] |

| Protein Binding | ~68% |

Conclusion and Future Outlook

From its initial synthesis in the 19th century to its current status as a privileged scaffold in medicinal chemistry, morpholine has had a remarkable journey. Its unique structural and physicochemical properties have enabled the development of groundbreaking therapies in oncology, infectious diseases, and immunology. The success of drugs like linezolid, gefitinib, reboxetine, and apremilast underscores the value of the morpholine moiety in designing effective, safe, and metabolically robust therapeutic agents. As drug discovery continues to evolve, the versatility of morpholine ensures it will remain a valuable building block for the next generation of innovative medicines.

References

- 1. Page loading... [guidechem.com]

- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Morpholine derivatives: Significance and symbolism [wisdomlib.org]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Discovery of Linezolid, the First Oxazolidinone Antibacterial...: Ingenta Connect [ingentaconnect.com]

- 15. Linezolid - Wikipedia [en.wikipedia.org]

- 16. acs.org [acs.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Reboxetine - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Technical Whitepaper: Preliminary In Vitro Studies of Morpholine-Containing Propanoic Acid Derivatives

Disclaimer: This document provides a technical overview of the preliminary in vitro studies on derivatives structurally related to 3-Morpholin-4-yl-3-oxopropanoic acid. As of the latest literature search, no direct in vitro studies have been published for this compound itself. The following data and protocols are based on published research on 3-((4-hydroxyphenyl)amino)propanoic acid and 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives, which share key structural motifs with the target compound. This information is intended to provide insights into the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.

Synthesis of Related Morpholine-Containing Derivatives

The synthesis of morpholine-containing compounds often involves nucleophilic substitution or condensation reactions. For instance, the synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives commences with the microwave-assisted aromatic nucleophilic condensation of 4-chloro-3-nitrobenzoic acid with an excess of morpholine.[1] The resulting acid is then converted to a hydrazide, which serves as a scaffold for generating various semicarbazide, thiosemicarbazide, and hydrazone derivatives.[1][2] The reaction yields for these subsequent steps are reported to be in the range of 72% to 98%.[1]

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their biological activities.[3][4] These syntheses provide a versatile platform for creating a library of compounds with diverse substitutions.[3][4]

In Vitro Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 4-(morpholin-4-yl)-3-nitrobenzohydrazide have been evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.[1][2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Selected Propanoic Acid and Benzohydrazide Derivatives

| Compound Class | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with heterocyclic substituent | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [5] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with heterocyclic substituent | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | [5] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with heterocyclic substituent | Gram-negative pathogens | 8 - 64 | [5] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with heterocyclic substituent | Drug-resistant Candida species | 8 - 64 | [5] |

| 4-(morpholin-4-yl)-3-nitrobenzohydrazide | Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [2] |

| 4-(morpholin-4-yl)-3-nitrobenzohydrazide | Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[1]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard, typically corresponding to 1.5 x 10^8 CFU/mL for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., amikacin)

-

Negative control (medium only)

Procedure:

-

Preparation of Compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Columns 11 and 12 serve as growth and sterility controls, respectively.

-

Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add the appropriate volume of the diluted inoculum to each well (except the sterility control wells in column 12).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.

-